molecular formula C8H13N3OS B040137 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 119185-58-9

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

Cat. No. B040137
M. Wt: 199.28 g/mol
InChI Key: XLRPFBACBJJYFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one often involves multi-step reactions, starting from readily available precursors. For instance, the microwave-assisted synthesis of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles involves the conversion of substituted benzoic acids to their corresponding hydrazides, followed by treatment with alcoholic potassium hydroxide and carbon disulfide to obtain aryl dithiocarbazinic acid salts. These salts are then cyclized under conventional or microwave conditions to yield the triazole compounds. This method showcases the efficiency and versatility of microwave-assisted synthesis in producing such derivatives with confirmed structures through elemental analysis, IR, and H NMR (Lakshman & Gupta, 2009).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined through crystallography, indicating extensive intermolecular hydrogen bonding and pi-pi stacking interactions that stabilize the crystal structure (Hwang et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

Antitumor Activity

A study conducted by Kaldrikyan et al. (2011) focused on the synthesis of benzofuryl-substituted 1,2,4-triazoles and triazolin-5-thiones, including compounds related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one. These compounds were evaluated for their antitumor activities, highlighting the potential use of this chemical scaffold in developing cancer therapeutics Kaldrikyan et al., 2011.

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, and screened them for antimicrobial activities. The study found that some compounds exhibited good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents Bektaş et al., 2007.

Antileishmanial Activity

In another study, Süleymanoğlu et al. (2017) explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, providing insights into the structural and spectroscopic parameters of these compounds. The research underscored the significant potential of these derivatives, including those related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, in treating Leishmania infections Süleymanoğlu et al., 2017.

Pharmacological Activities

Research by Mathew et al. (2007) into 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and their derivatives revealed the synthesis of compounds with potential antibacterial, antifungal, anti-inflammatory, and analgesic activities. This work indicates the versatility of the 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one framework for medicinal chemistry applications Mathew et al., 2007.

properties

IUPAC Name

4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPFBACBJJYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372475
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one

CAS RN

119185-58-9
Record name 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119185-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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